![molecular formula C20H16ClN5O3 B2533125 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 887458-01-7](/img/structure/B2533125.png)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide" is a novel chemical entity that appears to be related to a class of compounds with potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. These compounds are characterized by the presence of oxadiazole, pyrimidine, and acetamide moieties, which are known to confer a variety of biological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from various substituted or unsubstituted aromatic organic acids. These acids are converted into corresponding esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with appropriate bromoacetamide derivatives in the presence of a solvent such as N,N-dimethyl formamide (DMF) and a base like sodium hydride (NaH) . This method suggests a possible synthetic route for the compound , which may involve similar intermediates and reagents.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using various spectroscopic techniques, including (1)H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the substitution pattern on the aromatic rings . The presence of the methoxyphenyl group is a common feature in these compounds, which is also expected to be present in the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, particularly in the context of forming Schiff bases with primary and heterocyclic amines. These reactions are facilitated by reactive intermediates such as β-chloroenaldehyde derivatives, which can be obtained through specific reactions like acetylation and formylation . This suggests that the compound may also undergo similar reactions, leading to a diverse array of nitrogen-containing heterocycles.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit properties that are indicative of their potential as biological agents. The synthesized compounds are typically screened for biological activities such as enzyme inhibition or cytotoxicity against various cell lines . The presence of specific functional groups like oxadiazole and acetamide is known to influence these properties, suggesting that the compound may also exhibit similar biological activities.
Applications De Recherche Scientifique
Anticancer Potential
- In Vitro Cytotoxic Activity Against Cancer Cell Lines: A compound structurally related to 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide demonstrated significant cytotoxic activity against various cancer cell lines. This highlights the potential of this class of compounds in anticancer research (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Activities
- Activity Against Pathogenic Microorganisms: Some derivatives of this compound have shown promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Anticonvulsant Activity
- Potential as Anticonvulsant Agents: Research on similar compounds has revealed anticonvulsant activities, suggesting the possibility of developing new medications for treating seizures (Aktürk et al., 2002).
Anti-Inflammatory and Analgesic Properties
- Anti-Inflammatory and Analgesic Effects: Investigations into compounds within this chemical family have shown significant anti-inflammatory activities, which could be beneficial in the development of new treatments for inflammation-related conditions (Abu‐Hashem et al., 2020).
Potential in Molecular Imaging
- Use in Positron Emission Tomography (PET): Related compounds have been developed as radioligands for PET imaging, particularly in studying translocator proteins, which can have applications in neurological and oncological research (Dollé et al., 2008).
Applications in Heterocyclic Chemistry
- Synthesis of Heterocyclic Derivatives: The structure of this compound lends itself to the synthesis of various heterocyclic derivatives, which are crucial in medicinal chemistry for the development of new therapeutic agents (El-Morsy et al., 2017).
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For instance, enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-16-7-5-14(6-8-16)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)15-4-2-3-13(21)9-15/h2-10,12H,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMVWEZBXZNODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

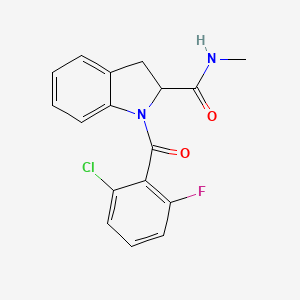
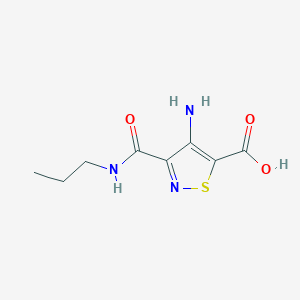
![2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2533045.png)
![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)
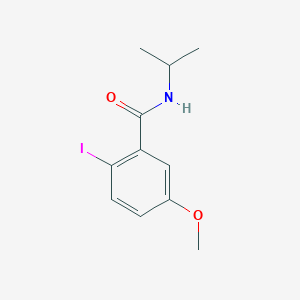
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2533048.png)
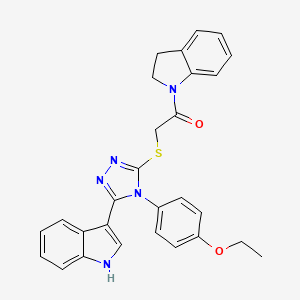

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2533052.png)
![2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2533054.png)
![N-[3-Oxo-3-[3-(thiophen-3-ylmethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2533055.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)
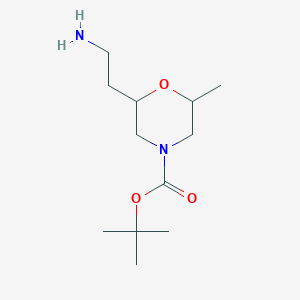
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)